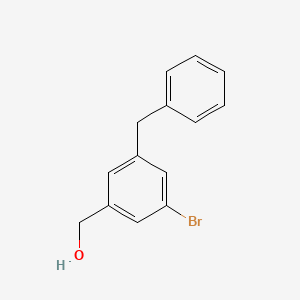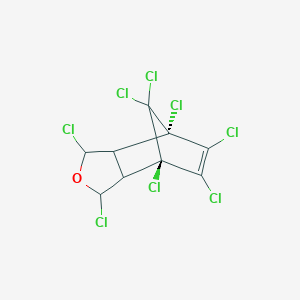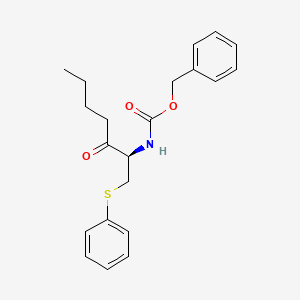
(R)-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is a complex organic compound with a unique structure that includes a benzyl group, a keto group, and a phenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the use of benzyl alcohol, phenylthiol, and heptanone as starting materials. The reaction conditions often require the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction proceeds through nucleophilic substitution and condensation steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets can lead to the development of new pharmaceuticals.
Industry
In the industrial sector, ®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of ®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate: Similar structure but without the ®-configuration.
Phenylthioheptanone derivatives: Compounds with similar phenylthio and heptanone moieties.
Carbamate derivatives: Compounds with similar carbamate functional groups.
Uniqueness
®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is unique due to its specific ®-configuration, which can influence its reactivity and biological activity. This stereochemistry can lead to different interactions with biological targets compared to its non-chiral or differently configured counterparts.
Conclusion
®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it valuable for synthetic chemistry, biological research, medical applications, and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and development.
Propriétés
Formule moléculaire |
C21H25NO3S |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
benzyl N-[(2R)-3-oxo-1-phenylsulfanylheptan-2-yl]carbamate |
InChI |
InChI=1S/C21H25NO3S/c1-2-3-14-20(23)19(16-26-18-12-8-5-9-13-18)22-21(24)25-15-17-10-6-4-7-11-17/h4-13,19H,2-3,14-16H2,1H3,(H,22,24)/t19-/m0/s1 |
Clé InChI |
MQAXYDGJMZNKBD-IBGZPJMESA-N |
SMILES isomérique |
CCCCC(=O)[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CCCCC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



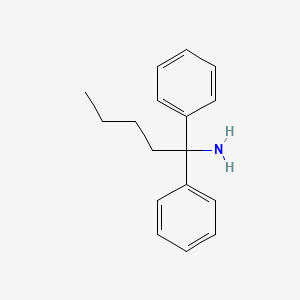
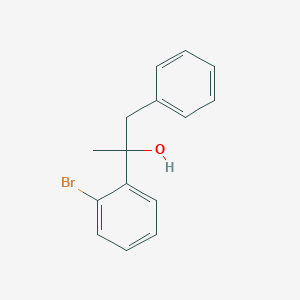
![S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B13863926.png)
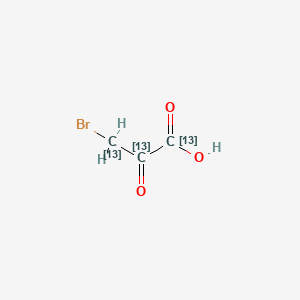
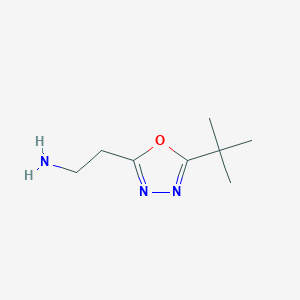
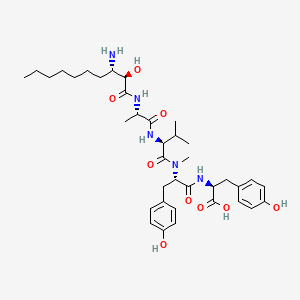
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
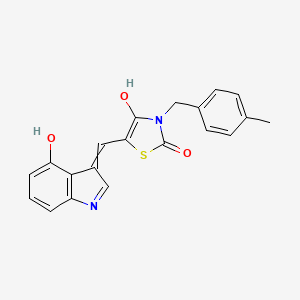
![2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide](/img/structure/B13863947.png)
